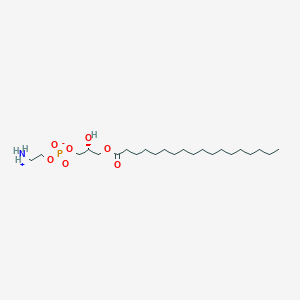

18:0 LYSO-PE

Description

1-Octadecanoyl-sn-glycero-3-phosphoethanolamine has been reported in Lysiphlebia japonica and Aphis gossypii with data available.

Properties

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H48NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(26)29-20-22(25)21-31-32(27,28)30-19-18-24/h22,25H,2-21,24H2,1H3,(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBYWOYAFBUOUFP-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H48NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914019 | |

| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPE(18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69747-55-3 | |

| Record name | (2R)-3-[[(2-Aminoethoxy)hydroxyphosphinyl]oxy]-2-hydroxypropyl octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPE(18:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011130 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Multifaceted Roles of 18:0 Lyso-PE in Cellular Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE), a lysophospholipid derived from the hydrolysis of phosphatidylethanolamine, is emerging as a critical bioactive lipid with diverse functions in cellular signaling, metabolism, and membrane dynamics. While present in cells at relatively low concentrations, this molecule exerts potent effects on a variety of physiological and pathological processes. This in-depth technical guide synthesizes current research on the functions of this compound, providing a comprehensive overview of its mechanisms of action. This document details its involvement in critical signaling pathways, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) and phospholipase C (PLC) cascades, often initiated through G-protein coupled receptors (GPCRs). Furthermore, it explores its role in enzymatic regulation, particularly the inhibition of phospholipase D (PLD), and its participation in the remodeling of cell membranes through the Lands' cycle. This guide presents quantitative data in structured tables for comparative analysis, provides detailed experimental protocols for key assays, and utilizes visualizations to elucidate complex biological pathways and workflows, serving as a vital resource for researchers in lipid biology and drug development.

Introduction

Lysophospholipids (LPLs) are a class of lipids that act as signaling molecules and intermediates in lipid metabolism.[1][2] this compound, characterized by a saturated stearoyl chain at the sn-1 position, is a prominent species of lysophosphatidylethanolamine (LPE).[2] It is formed through the enzymatic action of phospholipase A2 (PLA2) on phosphatidylethanolamine (PE), a major component of cellular membranes.[2] While once considered merely as metabolic intermediates, it is now evident that LPLs, including this compound, play significant roles as extracellular and intracellular signaling molecules.[1][3] They are involved in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[4] This guide will delve into the specific functions of the 18:0 acyl variant of lyso-PE, providing a technical overview of its cellular activities.

Cellular Signaling Pathways Modulated by this compound

This compound has been shown to activate intracellular signaling cascades that are crucial for various cellular responses, most notably in neuronal development.

Neurite Outgrowth Stimulation

Extracellular application of this compound has been demonstrated to significantly promote neurite outgrowth in cultured cortical neurons.[3][5] This effect is dose-dependent and is mediated through specific signaling pathways that differ from those activated by other LPE species.[3][5]

The signaling cascade initiated by this compound that leads to neurite outgrowth involves the activation of G-protein coupled receptors (GPCRs). Specifically, the effect of this compound is sensitive to pertussis toxin, an inhibitor of Gi/Go proteins, but not to the Gq/11 inhibitor YM-254890.[6] This suggests that this compound signals through a Gi/Go-coupled GPCR. Downstream of the GPCR, phospholipase C (PLC) is a critical effector molecule. Inhibition of PLC has been shown to block the neurite outgrowth stimulated by this compound.[3][5]

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another key signaling cascade activated by this compound.[3][5] Treatment of cortical neurons with this compound leads to the phosphorylation and activation of ERK1/2.[3][5] The importance of this pathway is underscored by the finding that MAPK inhibitors can completely block the neurite outgrowth induced by this compound.[3][5]

Regulation of Enzyme Activity

This compound can directly interact with and modulate the activity of key enzymes involved in lipid metabolism, thereby influencing cellular processes such as senescence.

Inhibition of Phospholipase D (PLD)

A significant function of this compound is its ability to inhibit phospholipase D (PLD) activity.[1][7] PLD is an enzyme that hydrolyzes phosphatidylcholine to generate phosphatidic acid (PA), a key signaling molecule involved in senescence.[1] The inhibitory effect of LPE on PLD is specific and depends on the acyl chain length and saturation, with 18:0-LPE being a potent inhibitor.[1] This inhibition of PLD is proposed as a mechanism by which this compound can delay senescence in plants.[8]

Role in Membrane Metabolism and Remodeling

As a lysophospholipid, this compound is a key intermediate in the remodeling of cellular membranes, a process known as the Lands' cycle. This cycle allows for the modification of the fatty acid composition of phospholipids, which is crucial for maintaining membrane fluidity and function.

Lysophosphatidylethanolamine Acyltransferases (LPEATs)

This compound serves as a substrate for lysophosphatidylethanolamine acyltransferases (LPEATs).[9] These enzymes catalyze the transfer of a fatty acyl group from acyl-CoA to the free hydroxyl group of this compound, thereby reforming phosphatidylethanolamine with a new fatty acid at the sn-2 position. This reacylation step is a critical part of the Lands' cycle, enabling the dynamic remodeling of membrane phospholipids.

Quantitative Data

The following tables summarize the quantitative effects of this compound observed in various studies.

| Parameter | Cell Type/System | Concentration of this compound | Observed Effect | Reference |

| Neurite Length | Cultured Cortical Neurons | 10 µM | ~2-fold increase compared to control | [5] |

| Ethylene Production | Cranberry Fruits | 100 µM | Significant inhibition | [1] |

Table 1: Quantitative Effects of this compound on Cellular Processes.

| LPE Species | Concentration | % Inhibition of PLD Activity | Reference |

| 14:0 LPE | 200 µM | ~10% | [1] |

| 16:0 LPE | 200 µM | ~40% | [1] |

| 18:0 LPE | 200 µM | ~60% | [1] |

| 18:1 LPE | 200 µM | ~85% | [1] |

Table 2: Dose-Dependent Inhibition of Phospholipase D by Various LPE Species.

Experimental Protocols

Neurite Outgrowth Assay

Methodology:

-

Cell Culture: Primary cortical neurons are isolated from embryonic rodents and plated on poly-L-lysine-coated culture dishes in a suitable growth medium (e.g., Neurobasal medium supplemented with B27 and L-glutamine).[5]

-

Treatment: After allowing the neurons to adhere, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control.[5]

-

Incubation: The treated neurons are incubated for a specific period (e.g., 24, 48, or 72 hours) to allow for neurite extension.[5]

-

Immunostaining: Following incubation, the cells are fixed with 4% paraformaldehyde, permeabilized with a detergent (e.g., Triton X-100), and incubated with a primary antibody against a neuronal marker such as β-III tubulin. A fluorescently labeled secondary antibody is then used for visualization.

-

Imaging and Analysis: Images of the stained neurons are captured using a fluorescence microscope. The length of the longest neurite and the total number of neurites per neuron are quantified using image analysis software.

Phospholipase D (PLD) Inhibition Assay

Methodology:

-

Enzyme Preparation: PLD is partially purified from a suitable source, such as cabbage, using standard biochemical techniques.[1]

-

Reaction Mixture: The assay is performed in a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5) containing a PLD substrate such as phosphatidylcholine, and calcium chloride.[1]

-

Inhibition Assay: Varying concentrations of this compound are pre-incubated with the purified PLD enzyme before the addition of the substrate to initiate the reaction.[1]

-

Measurement of PLD Activity: PLD activity is determined by measuring the formation of a product, such as choline, which can be quantified using a colorimetric or fluorometric assay. The percentage of inhibition is calculated by comparing the activity in the presence of this compound to the activity of the vehicle control.[1]

Lysophospholipid Acyltransferase (LPLAT) Assay

Methodology:

-

Microsome Preparation: Microsomal fractions, which are rich in LPLAT enzymes, are isolated from cultured cells or tissues by differential centrifugation.[10]

-

Reaction Mixture: The assay is conducted in a reaction buffer containing the microsomal preparation, a radiolabeled acyl-CoA substrate (e.g., [14C]oleoyl-CoA), and this compound.[10]

-

Enzyme Reaction: The reaction is initiated by the addition of the microsomal fraction and incubated at 37°C for a specific time.[10]

-

Lipid Extraction and Analysis: The reaction is stopped by the addition of a solvent mixture (e.g., chloroform/methanol). The lipids are extracted, and the radiolabeled phosphatidylethanolamine product is separated from the unreacted substrates using thin-layer chromatography (TLC).[10]

-

Quantification: The amount of radiolabeled product is quantified using a phosphorimager or by liquid scintillation counting to determine the LPLAT activity.[10]

Conclusion

This compound is a bioactive lipid with a growing repertoire of recognized cellular functions. Its ability to stimulate neurite outgrowth through specific GPCR-mediated signaling pathways highlights its potential importance in neuronal development and regeneration. Furthermore, its role as an inhibitor of PLD suggests a regulatory function in processes such as senescence. As a key substrate in the Lands' cycle, this compound is also integral to the maintenance and remodeling of cellular membranes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the multifaceted roles of this compound and to explore its potential as a therapeutic target or agent. Future research will likely uncover additional functions and regulatory mechanisms of this important signaling lipid.

References

- 1. horticulture.webhosting.cals.wisc.edu [horticulture.webhosting.cals.wisc.edu]

- 2. Human Metabolome Database: Showing metabocard for LysoPE(18:0/0:0) (HMDB0011130) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Emerging Role of Phospholipids and Lysophospholipids for Improving Brain Docosahexaenoic Acid as Potential Preventive and Therapeutic Strategies for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Plant growth promotion by 18:0-lyso-phosphatidylethanolamine involves senescence delay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchmap.jp [researchmap.jp]

- 10. pnas.org [pnas.org]

An In-Depth Technical Guide on the Biological Role of 1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, a lysophospholipid also known as 18:0 lysophosphatidylethanolamine (LPE 18:0), is a bioactive lipid mediator involved in a variety of cellular processes. As a member of the lysophosphatidylethanolamine (LPE) family, it is derived from the partial hydrolysis of phosphatidylethanolamine (PE), a major component of cell membranes. This technical guide provides a comprehensive overview of the biological roles of LPE 18:0, with a focus on its signaling mechanisms, quantitative effects on cellular functions, and relevant experimental protocols.

Physicochemical Properties

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a glycerophosphoethanolamine with a stearoyl (18:0) acyl chain at the sn-1 position and a hydroxyl group at the sn-2 position.[1]

| Property | Value |

| Molecular Formula | C23H48NO7P |

| Molecular Weight | 481.6 g/mol [1] |

| Synonyms | 18:0 LPE, 18:0 Lyso-PE, 1-Octadecanoyl-sn-glycero-3-phosphoethanolamine[2] |

| CAS Number | 69747-55-3[2] |

Biological Roles and Signaling Pathways

The biological functions of LPE 18:0 are diverse and cell-type specific, often contrasting with the effects of other LPE species containing unsaturated fatty acids.

Role in Osteoblast Differentiation

In pre-osteoblast MC3T3-E1 cells, LPE 18:0 exhibits a distinct regulatory role in both proliferation and differentiation. While it stimulates cell proliferation, it notably suppresses osteogenic differentiation.[3] This is in contrast to other LPE species like 16:0 LPE and 18:1 LPE, which also promote proliferation but do not inhibit differentiation.[3]

Signaling Pathway in Pre-Osteoblasts:

LPE 18:0 mediates its effects in pre-osteoblasts through a G-protein coupled receptor (GPCR) coupled to an inhibitory G-protein (Gi/o).[3] Activation of this pathway leads to the phosphorylation of Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) 1/2.[4] Unlike LPEs with unsaturated fatty acids that signal through Gq/11-coupled GPCRs and induce intracellular calcium mobilization, LPE 18:0 does not trigger a calcium response in these cells.[3]

The downstream signaling cascade initiated by LPE 18:0 in pre-osteoblasts involves the regulation of key transcription factors and osteogenic genes. Specifically, treatment with LPE 18:0 leads to a significant reduction in the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblastogenesis, as well as other critical osteogenic markers.[2][4][5]

Figure 1: Signaling pathway of LPE 18:0 in pre-osteoblasts.

Role in Cancer

The role of LPE 18:0 in cancer is multifaceted and appears to be dependent on the cancer type.

-

Breast Cancer: In the MDA-MB-231 human breast cancer cell line, LPE 18:0 does not induce an increase in intracellular calcium, a response that is observed with other LPE species like 18:1 LPE.[6] While 18:1 LPE shows a modest effect on cell proliferation in this cell line, the specific proliferative effect of LPE 18:0 has not been extensively quantified, though it is suggested to be less potent.[6]

Other Biological Roles

-

Plant Physiology: LPE 18:0 is used commercially as a plant bioregulator. It has been shown to delay senescence in leaves and fruits and improve the shelf-life of various agricultural products.

Quantitative Data on Biological Effects

The following tables summarize the quantitative data available on the biological effects of 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.

Table 1: Effect of LPE 18:0 on Pre-osteoblast MC3T3-E1 Cell Differentiation

| Parameter | Concentration | Incubation Time | Result | Reference |

| Mineralized Nodule Formation | 20 µM | 25 days | Significant reduction compared to control | [8] |

| Alkaline Phosphatase (ALP) Activity | 20 µM | 7 and 14 days | Significant reduction compared to control | [8] |

| Runx2 mRNA Expression | 20 µM | 1 day | Significant reduction compared to control | [9] |

| Alpl mRNA Expression | 20 µM | 14 days | Significant reduction compared to control | [9] |

| Bglap mRNA Expression | 20 µM | 14 days | Significant reduction compared to control | [9] |

| Ibsp mRNA Expression | 20 µM | 14 days | Significant reduction compared to control | [9] |

Table 2: Effect of LPE 18:0 on MAPK/ERK1/2 Activation in Pre-osteoblast MC3T3-E1 Cells

| Treatment | Concentration | Time | Observation | Reference |

| LPE 18:0 | 10 µM | 10 min | Peak phosphorylation of ERK1/2 | [4] |

| LPE 18:0 + Pertussis Toxin (Gi/o inhibitor) | 10 µM | 10 min | Inhibition of ERK1/2 phosphorylation | [3] |

Experimental Protocols

Lipid Extraction from Tissues

This protocol provides a general method for the extraction of lysophospholipids, including LPE 18:0, from tissue samples.

Materials:

-

Tissue sample

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Water (H2O)

-

Homogenizer

-

Centrifuge

Procedure:

-

Homogenize the tissue sample in a mixture of chloroform and methanol (1:2, v/v).

-

Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water of approximately 2:2:1.8.

-

Vortex the mixture thoroughly and centrifuge to separate the phases.

-

The lower organic phase, containing the lipids, is carefully collected.

-

The solvent is evaporated under a stream of nitrogen.

-

The dried lipid extract is reconstituted in an appropriate solvent for subsequent analysis.[10][11]

Figure 2: General workflow for lipid extraction from tissues.

Western Blot for pERK1/2 Activation

This protocol outlines the general steps for detecting the phosphorylation of ERK1/2 in response to LPE 18:0 treatment.

Materials:

-

Cell culture (e.g., MC3T3-E1 cells)

-

LPE 18:0

-

Lysis buffer (e.g., RIPA buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pERK1/2, anti-total ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed and culture cells to the desired confluency.

-

Starve cells in serum-free medium before treatment.

-

Treat cells with the desired concentration of LPE 18:0 for the specified time.

-

Lyse the cells in ice-old lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 for normalization.[12][13]

Synthesis and Purification

Chemical Synthesis

A common method for the synthesis of lysophospholipids like LPE 18:0 involves the enzymatic hydrolysis of the corresponding diacyl phospholipid.

General Procedure:

-

Enzymatic Hydrolysis: 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) is hydrolyzed using phospholipase A2 (PLA2). PLA2 specifically cleaves the fatty acid at the sn-2 position, yielding 1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine.

-

Solvent Fractionation/Purification: The resulting mixture, which may contain unreacted substrate, the free fatty acid, and the desired lysophospholipid, is then purified. This can be achieved through solvent fractionation or chromatographic techniques.[14]

Preparative HPLC Purification

Preparative High-Performance Liquid Chromatography (HPLC) is a robust method for purifying lysophospholipids to a high degree.

General Parameters:

-

Column: A silica-based or reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of solvents is employed to effectively separate the components. For example, a stepwise gradient of chloroform and methanol can be used on a silica column.[15] For reversed-phase chromatography, a gradient of a polar solvent (e.g., water with a modifier like formic acid or ammonium acetate) and a non-polar solvent (e.g., acetonitrile/isopropanol) is common.

-

Detection: Detection can be achieved using an evaporative light scattering detector (ELSD) or by monitoring UV absorbance if the molecule has a chromophore.

-

Fraction Collection: Fractions corresponding to the peak of interest are collected, and the solvent is evaporated to yield the purified LPE 18:0.[16]

Conclusion

1-Stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine is a bioactive lipid with distinct and often contrasting biological roles compared to its unsaturated counterparts. Its inhibitory effect on osteoblast differentiation, mediated through a Gi/o-coupled GPCR and the MAPK/ERK pathway, highlights its potential as a regulatory molecule in bone metabolism. While its role in cancer is less defined and appears to be context-dependent, the available data suggest that LPE 18:0 is not a potent inducer of pro-cancerous signaling pathways in certain breast and ovarian cancer cell lines. Further research is warranted to fully elucidate the receptors and downstream signaling pathways of LPE 18:0 in various physiological and pathological contexts, which could open new avenues for therapeutic intervention. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in this field.

References

- 1. researchgate.net [researchgate.net]

- 2. Regulation of Proliferation, Differentiation and Functions of Osteoblasts by Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. Frontiers | Characterization and Cytotoxicity of Pseudomonas Mediated Rhamnolipids Against Breast Cancer MDA-MB-231 Cell Line [frontiersin.org]

- 5. Regulation of Gene Expression in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vbn.aau.dk [vbn.aau.dk]

- 8. G beta-gamma complex - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. Gi alpha subunit - Wikipedia [en.wikipedia.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. researchgate.net [researchgate.net]

- 13. Extended passaging of the SKOV3 ovarian cancer cell line leads to two phenotypically different strains - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JP2003515346A - Method for producing lysophosphatidylethanolamine - Google Patents [patents.google.com]

- 15. A large-scale purification of phosphatidylethanolamine, lysophosphatidylethanolamine, and phosphatidylethanolamine, and phosphatidylcholine by high performance liquid chromatography: a partial resolution of molecular species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. agilent.com [agilent.com]

The Enigmatic Signaling of 18:0 Lyso-PE: A Technical Guide for Researchers

An In-depth Exploration of the Stearoyl-Lysophosphatidylethanolamine Signaling Pathway for Researchers, Scientists, and Drug Development Professionals.

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE), a saturated lysophospholipid, is emerging as a bioactive lipid mediator implicated in a variety of cellular processes. As a metabolite of phosphatidylethanolamine (PE), this compound is generated through the action of phospholipase A2 (PLA2).[1][2] While structurally similar to other lysophospholipids like lysophosphatidic acid (LPA), its signaling pathways are distinct and appear to be highly cell-type and context-dependent. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway, focusing on its molecular mechanisms, experimental evaluation, and known physiological and pathological roles.

Core Signaling Pathways of this compound

The signaling actions of this compound are primarily initiated through the activation of G protein-coupled receptors (GPCRs), leading to downstream modulation of intracellular second messengers and protein kinase cascades. However, a single, universally accepted high-affinity receptor for this compound has yet to be identified, and its effects are often studied in comparison to other lysophosphatidylethanolamine (LPE) species with different acyl chain lengths and saturation.

G Protein-Coupled Receptor Activation

Evidence suggests that this compound can interact with and signal through different GPCRs depending on the cellular context.

-

LPA1 Receptor: In PC-12 rat neuronal cells, this compound has been shown to induce a transient increase in intracellular calcium ([Ca2+]i) in a manner that is sensitive to antagonists of the LPA1 receptor.[3] This suggests that in certain neuronal contexts, this compound may act as a ligand for LPA1.

-

Gi/o-Coupled GPCRs: In pre-osteoblast MC3T3-E1 cells, this compound stimulates the activation of the MAPK/ERK1/2 pathway. This effect is blocked by the Gi/o inhibitor pertussis toxin, indicating that the receptor mediating this response is coupled to Gi/o proteins.[4] In contrast, 16:0 and 18:1 LPE in the same cells signal through Gq/11-coupled GPCRs.[4]

-

Unknown GPCRs: In SK-OV3 ovarian cancer cells, this compound evokes an increase in intracellular calcium, while it has no such effect in MDA-MB-231 breast cancer cells.[5] The receptor responsible for the effect in SK-OV3 cells has not been identified but is presumed to be a GPCR.[6]

Downstream Signaling Cascades

The activation of GPCRs by this compound triggers downstream signaling events that vary between cell types.

-

Calcium Mobilization: A primary and rapid response to this compound in sensitive cells, such as SK-OV3 and PC-12 cells, is an increase in intracellular calcium concentration.[3][5] This is a hallmark of GPCR signaling that can be initiated through Gq/11-PLC-IP3 or Gi/o-mediated pathways.

-

MAPK/ERK Pathway Activation: In pre-osteoblast MC3T3-E1 cells, this compound leads to the phosphorylation and activation of ERK1/2, a key signaling cascade involved in cell proliferation and differentiation.[4] Studies in other cell types have also implicated LPEs in the modulation of MAPK pathways, including JNK and p38 MAPK.[6]

The following diagram illustrates the proposed signaling pathway for this compound in pre-osteoblast MC3T3-E1 cells.

The following diagram depicts the proposed signaling pathway for this compound leading to calcium mobilization in sensitive cells like PC-12.

Quantitative Data

Quantitative data on the this compound signaling pathway is currently limited. The table below summarizes the available information. Further research is required to determine binding affinities and kinetic parameters for many components of the pathway.

| Parameter | Value | Cell Type/System | Reference |

| Cellular Response | |||

| [Ca2+]i Increase | Induces response | SK-OV3, PC-12 | [3][5] |

| [Ca2+]i Increase | No response | MDA-MB-231 | [5] |

| MAPK/ERK Activation | Induces response | MC3T3-E1 | [4] |

| Enzyme Kinetics | |||

| Apparent Km (for SocA) | 116 µM (for lyso-PE 18:1) | Myxococcus xanthus | [1] |

| Apparent Vmax (for SocA) | 875 µmol min⁻¹ mg⁻¹ (for lyso-PE 18:1) | Myxococcus xanthus | [1] |

| Catalytic Efficiency (kcat/Km for SocA) | 1 x 10⁸ M⁻¹ s⁻¹ (for lyso-PE 18:1) | Myxococcus xanthus | [1] |

| Concentration in Biological Samples | |||

| Serum (Healthy Subjects) | Part of total LysoPEs (18.030 ± 3.832 nmol/mL) | Human | [7] |

| Serum (NAFLD Patients) | No significant change compared to healthy subjects | Human | [7] |

Experimental Protocols

Lipid Extraction and Quantification of this compound

This protocol is adapted from methods for general lysophospholipid extraction and is suitable for sample preparation prior to mass spectrometry analysis.[8][9]

Materials:

-

Methanol (MeOH), HPLC grade

-

Chloroform, HPLC grade

-

Water, HPLC grade

-

Internal standard (e.g., 17:0 lyso-PE)

-

Glass tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Collection: Collect cell pellets or tissue samples and store them at -80°C until extraction.

-

Addition of Internal Standard: To 100 µL of sample (e.g., cell lysate, plasma), add a known amount of internal standard (e.g., 10 pmol of 17:0 lyso-PE).

-

Solvent Addition: Add 1 mL of methanol to the sample, vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture on ice for 10 minutes to allow for protein precipitation.

-

Phase Separation: Add 0.5 mL of chloroform and 1.3 mL of water, then vortex thoroughly.

-

Centrifugation: Centrifuge the samples at 2,500 x g for 10 minutes at 4°C to separate the aqueous and organic phases.

-

Extraction: Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for your analytical method (e.g., 100 µL of methanol for LC-MS/MS analysis).

-

Analysis: Analyze the sample using a validated LC-MS/MS method for the quantification of this compound.

The following diagram outlines the workflow for lipid extraction and quantification.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure changes in intracellular calcium concentration in response to this compound using a fluorescent calcium indicator.

Materials:

-

Cells of interest (e.g., SK-OV3, PC-12)

-

Cell culture medium

-

Fura-2 AM or Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

This compound stock solution (in a suitable vehicle, e.g., fatty acid-free BSA)

-

Fluorescence plate reader or fluorescence microscope with ratiometric imaging capabilities

Procedure:

-

Cell Seeding: Seed cells onto black-walled, clear-bottom 96-well plates (for plate reader) or glass-bottom dishes (for microscopy) and culture until they reach the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and wash once with HBSS.

-

Add the loading buffer to the cells and incubate for 30-60 minutes at 37°C in the dark.

-

-

Washing: After incubation, wash the cells twice with HBSS to remove excess dye.

-

Baseline Measurement: Add fresh HBSS to the cells and measure the baseline fluorescence for 1-2 minutes.

-

For Fura-2, measure the ratio of fluorescence emission at 510 nm following excitation at 340 nm and 380 nm.

-

For Fluo-4, measure the fluorescence intensity at ~520 nm following excitation at ~490 nm.

-

-

Stimulation: Add this compound at the desired concentration and continue to record the fluorescence signal for several minutes to capture the calcium transient.

-

Data Analysis:

-

For Fura-2, calculate the 340/380 nm fluorescence ratio over time.

-

For Fluo-4, calculate the change in fluorescence intensity (F/F0) where F is the fluorescence at a given time point and F0 is the baseline fluorescence.

-

Plot the change in calcium signal over time to visualize the response.

-

MAPK/ERK Activation Assay (Western Blotting)

This protocol outlines the detection of ERK1/2 phosphorylation as a measure of MAPK activation in response to this compound.

Materials:

-

Cells of interest (e.g., MC3T3-E1)

-

Cell culture medium

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

PVDF membrane

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Serum-starve the cells for 4-16 hours before treatment, if necessary.

-

Treat the cells with this compound at various concentrations and for different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting:

-

Prepare protein samples with Laemmli buffer and heat at 95°C for 5 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate and an imaging system.

-

-

Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to confirm equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.

Conclusion and Future Directions

The signaling pathway of this compound is a burgeoning field of research with significant potential for understanding and targeting various physiological and pathological processes. Current evidence points to a complex and context-dependent mechanism of action, primarily through GPCRs leading to changes in intracellular calcium and MAPK activity. However, the definitive identification of a specific, high-affinity receptor for this compound remains a critical unmet need in the field.

Future research should focus on:

-

Receptor Deorphanization: Unbiased screening approaches to identify the primary receptor(s) for this compound.

-

Quantitative Biology: Determination of binding affinities (Kd, EC50) and kinetic parameters for the interaction of this compound with its receptor(s) and metabolic enzymes.

-

In Vivo Studies: Elucidation of the physiological and pathological roles of this compound signaling in animal models of disease, including cancer, inflammation, and neurological disorders.

-

Pharmacological Tool Development: Synthesis of selective agonists and antagonists for the this compound receptor(s) to facilitate further research and potential therapeutic development.

This technical guide provides a solid foundation for researchers entering this exciting area of lipid signaling. A deeper understanding of the this compound pathway will undoubtedly open new avenues for therapeutic intervention in a range of human diseases.

References

- 1. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

- 2. Human Metabolome Database: Showing metabocard for LysoPE(18:0/0:0) (HMDB0011130) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells [biomolther.org]

- 6. researchgate.net [researchgate.net]

- 7. researchmap.jp [researchmap.jp]

- 8. A rapid and adaptable lipidomics method for quantitative UPLC-mass spectrometric analysis of phosphatidylethanolamine and phosphatidylcholine in vitro, and in cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sample Preparation Methods for Lipidomics Approaches Used in Studies of Obesity - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Sources of 18:0 Lysophosphatidylethanolamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

18:0 Lysophosphatidylethanolamine (LPE), also known as stearoyl-LPE, is a bioactive lysophospholipid that has garnered increasing interest for its role in diverse physiological and pathological processes. As a signaling molecule, it modulates cellular functions in a manner distinct from other lysophosphatidylethanolamine species, underscoring the importance of understanding its specific endogenous origins. This technical guide provides an in-depth exploration of the metabolic pathways responsible for the synthesis of 18:0 LPE, detailed experimental protocols for its quantification, and an overview of its signaling mechanisms.

Endogenous Synthesis of 18:0 Lysophosphatidylethanolamine

The primary and most well-established pathway for the endogenous production of 18:0 LPE is the enzymatic hydrolysis of phosphatidylethanolamine (PE) containing a stearoyl (18:0) acyl chain at the sn-2 position. This reaction is catalyzed by phospholipase A2 (PLA2) enzymes.

The Role of Phospholipase A2 (PLA2)

The superfamily of PLA2 enzymes selectively hydrolyzes the ester bond at the sn-2 position of glycerophospholipids, releasing a free fatty acid and a lysophospholipid. The generation of 18:0 LPE is therefore dependent on the presence of PE species with stearic acid at the sn-2 position and the activity of specific PLA2 isoforms that can access and act upon these substrates.

While numerous PLA2 isoforms exist, their specificities for PE molecular species vary. Research suggests that cytosolic PLA2 (cPLA2) and some secreted PLA2s (sPLA2s) are involved in the release of lysophospholipids. However, detailed kinetic data for the hydrolysis of 1-acyl-2-stearoyl-sn-glycero-3-phosphoethanolamine by specific PLA2 isoforms remains an area of active investigation. The sn-1 position of phospholipids typically contains saturated fatty acids like palmitic (16:0) or stearic (18:0) acid, which generally do not significantly impact the activity of PLA2 enzymes[1].

Alternative Biosynthetic Pathways

A secondary, less prominent pathway for 18:0 LPE formation is the acylation of glycerol-3-phosphate with stearoyl-CoA by a lysophosphatidylethanolamine acyltransferase (LPEAT). However, LPEAT enzymes are more commonly associated with the remodeling of lysophospholipids back into phospholipids (the Lands cycle) rather than the de novo synthesis of LPEs for signaling purposes.

Quantitative Data on 18:0 LPE

Precise quantification of 18:0 LPE in biological matrices is essential for understanding its physiological and pathological roles. The following table summarizes reported endogenous concentrations of various LPE species, including 18:0 LPE, in different biological samples. It is important to note that concentrations can vary depending on the species, tissue, and physiological state.

| Biological Matrix | LPE Species | Concentration | Reference |

| Mouse Brain | 18:0 LPE | Minor species detected | [2] |

| Human Plasma | 18:0 LPE | Elevated in uncontrolled asthma | [3] |

| Mouse Brain (Ischemic Cortex) | 16:0 LPE | ~0.5 mg/g tissue | [4] |

| Mouse Brain (Ischemic Cortex) | 18:1 LPE | ~0.05 mg/g tissue | [4] |

Signaling Pathways of 18:0 Lysophosphatidylethanolamine

18:0 LPE exerts its biological effects by acting as a signaling molecule, primarily through G-protein coupled receptors (GPCRs). Notably, the signaling pathway activated by 18:0 LPE is distinct from that of other LPE species, such as 16:0 LPE and 18:1 LPE.

Studies have shown that 18:0 LPE preferentially signals through pertussis toxin-sensitive Gi/o-coupled GPCRs[5][6]. This is in contrast to 16:0 LPE and 18:1 LPE, which have been demonstrated to act via Gq/11-coupled GPCRs[5][6]. The activation of Gi/o proteins by 18:0 LPE leads to the inhibition of adenylyl cyclase and subsequent downstream signaling events. While the specific GPCR that binds 18:0 LPE has not been definitively identified, orphan receptors such as GPR55 and P2Y10 are considered potential candidates for lysophospholipid signaling[6][7][8]. However, studies have shown that the mild stimulatory effects of LPE on RhoA activation did not depend on P2Y10[6].

Experimental Protocols

Accurate and reproducible quantification of 18:0 LPE is critical for research and development. The following section outlines a general workflow and key considerations for the analysis of 18:0 LPE in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Workflow for 18:0 LPE Quantification

Detailed Methodologies

1. Lipid Extraction:

-

Objective: To efficiently extract lysophospholipids from the biological matrix while minimizing degradation and contamination.

-

Protocol (Modified Bligh-Dyer):

-

To 100 µL of plasma or tissue homogenate, add an appropriate internal standard (e.g., 17:1 LPE or a deuterated 18:0 LPE).

-

Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex thoroughly.

-

Add 125 µL of chloroform. Vortex.

-

Add 125 µL of water. Vortex.

-

Centrifuge at 1,000 x g for 10 minutes to induce phase separation.

-

Carefully collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol or acetonitrile/isopropanol).

-

2. Liquid Chromatography (LC) Separation:

-

Objective: To chromatographically separate 18:0 LPE from other lipid species to reduce ion suppression and improve quantification accuracy.

-

Columns: A C18 reversed-phase column is commonly used for the separation of lysophospholipids.

-

Mobile Phases:

-

Mobile Phase A: Acetonitrile/water (e.g., 60:40) with a suitable additive such as 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Isopropanol/acetonitrile (e.g., 90:10) with the same additives as Mobile Phase A.

-

-

Gradient: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the more hydrophobic lipids.

3. Tandem Mass Spectrometry (MS/MS) Detection:

-

Objective: To specifically and sensitively detect and quantify 18:0 LPE.

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is often preferred for the analysis of lysophospholipids.

-

Multiple Reaction Monitoring (MRM): This is the most common acquisition mode for targeted quantification. It involves monitoring a specific precursor-to-product ion transition for the analyte and the internal standard.

-

Precursor Ion for 18:0 LPE: The [M-H]⁻ ion, which has a mass-to-charge ratio (m/z) of approximately 480.4.

-

Product Ions for 18:0 LPE: Characteristic fragment ions are generated upon collision-induced dissociation (CID). Common fragments include those corresponding to the fatty acyl chain and the glycerophosphoethanolamine headgroup. The neutral loss of ethanolaminephosphate (141 Da) is a characteristic fragmentation pathway for LPEs.

-

4. Data Analysis and Quantification:

-

Procedure:

-

Integrate the peak areas of the MRM transitions for both 18:0 LPE and the internal standard.

-

Calculate the ratio of the peak area of 18:0 LPE to the peak area of the internal standard.

-

Determine the concentration of 18:0 LPE in the sample by comparing this ratio to a standard curve generated using known concentrations of 18:0 LPE.

-

Conclusion

The endogenous production of 18:0 LPE is primarily attributed to the action of phospholipase A2 on phosphatidylethanolamine containing stearic acid at the sn-2 position. This lysophospholipid acts as a signaling molecule through a distinct Gi/o-coupled GPCR pathway, highlighting its specific biological functions. The methodologies outlined in this guide provide a robust framework for the accurate quantification of 18:0 LPE, which is crucial for advancing our understanding of its role in health and disease and for the development of novel therapeutic strategies targeting its synthesis or signaling pathways. Further research is warranted to identify the specific PLA2 isoforms responsible for 18:0 LPE production and to definitively characterize its cognate receptor(s).

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]

- 3. publications.ersnet.org [publications.ersnet.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. G-protein-coupled receptor P2Y10 facilitates chemokine-induced CD4 T cell migration through autocrine/paracrine mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. LPG 18:0 is a general biomarker of asthma and inhibits the differentiation and function of regulatory T-cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 18:0 Lyso-PE and Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine (18:0 lyso-PE) is a lysophospholipid that has emerged as a bioactive lipid mediator involved in a variety of cellular processes. A key aspect of its signaling capacity is its ability to induce transient increases in intracellular calcium concentration ([Ca²⁺]i), a ubiquitous second messenger that governs a multitude of physiological responses. This technical guide provides a comprehensive overview of the mechanisms, experimental protocols, and quantitative data related to the role of this compound in calcium signaling. The information presented is intended to be a valuable resource for researchers in the fields of cell signaling, pharmacology, and drug development.

Data Presentation: Quantitative Analysis of this compound-Induced Calcium Signaling

The cellular response to this compound is highly dependent on the cell type and the specific receptors expressed. While this compound has been shown to induce an increase in intracellular calcium in several cell lines, it is notably inactive in others, such as MDA-MB-231 human breast cancer cells. In pre-osteoblast MC3T3-E1 cells, this compound does not trigger intracellular calcium transients but instead activates other signaling pathways.[1] The following tables summarize the available quantitative data for cell lines where this compound does elicit a calcium response.

| Cell Line | Receptor(s) | G-Protein | Downstream Effector(s) | Agonist Concentration for Response | Reference |

| SH-SY5Y (Human Neuroblastoma) | LPA₁ | Gαi/o | Phospholipase C | >50% of 18:1 LPE response | [2] |

| PC-12 (Rat Pheochromocytoma) | LPA₁ | Gαi/o | Phospholipase C | Induces [Ca²⁺]i increase | [3][4] |

| SK-OV3 (Human Ovarian Cancer) | Not LPA receptors | G-protein coupled | Phospholipase C | Induces [Ca²⁺]i increase | [3] |

| Inhibitor | Target | Cell Line | Concentration Used | Incubation Time | Effect on this compound Signal | Reference |

| Pertussis Toxin | Gαi/o proteins | SH-SY5Y, PC-12 | 100 ng/mL | 24 hours | Inhibition | [2][4] |

| Edelfosine | Phospholipase C | SH-SY5Y, PC-12 | 10 µM | 30 minutes | Inhibition | [2][4][5][6] |

| 2-APB | IP₃ Receptors | SH-SY5Y, PC-12 | 50-100 µM | Pre-treatment | Inhibition | [2][4] |

| Ki16425 | LPA₁ and LPA₃ | SH-SY5Y, PC-12 | 10 µM | 30 minutes | Inhibition | [3][4][7][8] |

| AM-095 | LPA₁ | SH-SY5Y, PC-12 | 10 µM | Pre-treatment | Complete Inhibition | [3][4][9][10] |

Signaling Pathways of this compound in Calcium Mobilization

The canonical pathway for this compound-induced calcium signaling in responsive cells, such as SH-SY5Y and PC-12, involves the activation of the lysophosphatidic acid receptor 1 (LPA₁).[2][4] This initiates a cascade of intracellular events culminating in the release of calcium from intracellular stores and subsequent influx from the extracellular environment.

Signaling Pathway in Responsive Cells (e.g., SH-SY5Y, PC-12)

Logical Relationship in Non-Responsive Cells (e.g., MC3T3-E1)

In certain cell types like pre-osteoblasts, this compound does not induce a calcium response but can activate other signaling pathways, such as the MAPK/ERK pathway, through a Gαi/o-coupled receptor. This highlights the cell-specific nature of its signaling.

Experimental Protocols

The investigation of this compound-induced calcium signaling employs a range of standard cell and molecular biology techniques. Below are detailed methodologies for key experiments.

Cell Culture

-

SH-SY5Y Cells: These human neuroblastoma cells are cultured in a 1:1 mixture of Ham's F-12 and DMEM growth medium supplemented with 10% fetal bovine serum (FBS), non-essential amino acids, and penicillin/streptomycin at 37°C in a 5% CO₂ atmosphere.[9] Cells are passaged at approximately 80% confluency using trypsin digestion.[9]

-

PC-12 Cells: This rat pheochromocytoma cell line is cultured in DMEM supplemented with 10% horse serum, 5% FBS, and penicillin/streptomycin at 37°C in a 10% CO₂ atmosphere. For experiments, cells are often differentiated into a neuronal phenotype by treatment with nerve growth factor (NGF).

Measurement of Intracellular Calcium ([Ca²⁺]i)

The most common method for measuring [Ca²⁺]i is using the ratiometric fluorescent indicator Fura-2 AM.

-

Cell Preparation: Seed cells onto glass coverslips or in black-walled, clear-bottom 96-well plates and grow to 80-90% confluency.

-

Dye Loading:

-

Prepare a Fura-2 AM stock solution (e.g., 1 mg/mL in DMSO).

-

Dilute the stock solution in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) to a final concentration of 1-5 µM. Pluronic F-127 (0.02%) can be included to aid in dye solubilization.

-

Remove the culture medium from the cells and wash once with the buffer.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C in the dark.

-

-

De-esterification: Wash the cells twice with the buffer to remove extracellular Fura-2 AM. Incubate for an additional 20-30 minutes to allow for complete de-esterification of the dye by intracellular esterases.

-

Imaging/Measurement:

-

Place the coverslip in a perfusion chamber on a fluorescence microscope or the 96-well plate in a fluorescence plate reader.

-

Excite the cells alternately at 340 nm and 380 nm and measure the emission at 510 nm.

-

Establish a baseline fluorescence ratio (F340/F380) before adding the stimulus.

-

Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

-

-

Calibration (Optional): To convert the fluorescence ratio to absolute [Ca²⁺]i, a calibration can be performed at the end of each experiment using a calcium ionophore (e.g., ionomycin) in the presence of a calcium-saturating solution (high Ca²⁺) and a calcium-free solution with a chelator (e.g., EGTA) to determine R_max and R_min, respectively. The Grynkiewicz equation is then used for the calculation.[4]

Use of Pharmacological Inhibitors

To dissect the signaling pathway, specific inhibitors are used. Cells are typically pre-incubated with the inhibitor for a specific duration before the addition of this compound.

-

Pertussis Toxin: To inhibit Gαi/o proteins, pre-incubate cells with 100 ng/mL of pertussis toxin for 18-24 hours.[2][4]

-

Edelfosine: To inhibit phospholipase C, pre-incubate cells with 10 µM edelfosine for 30 minutes.[2][4][5][6]

-

2-APB (2-Aminoethoxydiphenyl borate): To inhibit IP₃ receptors, pre-incubate cells with 50-100 µM 2-APB for a short period (e.g., 5-15 minutes) before stimulation. Note that 2-APB can have other off-target effects.[2][4]

-

LPA Receptor Antagonists:

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effect of this compound on intracellular calcium signaling.

Conclusion

This compound is a significant signaling molecule that can modulate intracellular calcium levels in a cell-type-specific manner. The primary mechanism involves the activation of the LPA₁ receptor and the canonical Gαi/o-PLC-IP₃ pathway. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the physiological and pathological roles of this compound. A thorough understanding of its signaling properties is crucial for the development of novel therapeutic strategies targeting lysophospholipid-mediated pathways. Future research should focus on identifying the specific GPCRs for this compound in cells that do not express LPA₁ and on exploring the downstream consequences of the calcium signals elicited by this lipid mediator.

References

- 1. rndsystems.com [rndsystems.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2-Aminoethoxydiphenyl borate affects the inositol 1,4,5-trisphosphate receptor, the intracellular Ca2+ pump and the non-specific Ca2+ leak from the non-mitochondrial Ca2+ stores in permeabilized A7r5 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phospholipase C in Living Cells: Activation, Inhibition, Ca2+ Requirement, and Regulation of M Current - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. selleckchem.com [selleckchem.com]

- 8. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Core Aspects of Lysophosphatidylethanolamine 18:0

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE) is a class of lysophospholipids, which are minor components of cellular membranes.[1] LPEs are formed through the hydrolysis of phosphatidylethanolamine (PE) by the enzyme phospholipase A2 (PLA2), resulting in a molecule with a single acyl chain.[1][2] The specific acyl chain attached to the glycerol backbone determines the type of LPE. Lysophosphatidylethanolamine 18:0 (LPE 18:0), also known as stearoyl LPE, is an LPE species containing a saturated 18-carbon stearoyl chain.

While present in trace amounts, LPE 18:0 has been identified as a biologically active molecule with diverse functions in both plants and mammals.[1][3] In plants, it is recognized as a bioregulator that can delay senescence and improve the quality of agricultural products.[1][4][5] In mammalian systems, LPE 18:0 has been shown to play a role in neuronal development and may be involved in various signaling pathways.[3] This guide provides a comprehensive overview of the discovery, function, and analysis of LPE 18:0.

Biological Functions and Signaling Pathways

In Plants

LPE 18:0 is utilized commercially as a plant bio-regulator to delay senescence in leaves and fruits, thereby improving the post-harvest shelf-life of various products.[1][4][5] It is also known to mitigate processes induced by ethylene, a key plant hormone in ripening and senescence.[1] The proposed mechanism of action involves the inhibition of phospholipase D (PLD) activity.[1] This inhibition reduces the production of phosphatidic acid (PA), a signaling molecule that mediates ethylene responses. By attenuating the ethylene signaling pathway, LPE 18:0 helps to delay the aging processes in plant tissues.[1] Furthermore, LPE treatment can induce the activity of pathogenesis-related proteins such as acid invertase and phenylalanine ammonia lyase.[1]

In Mammalian Systems

In mammalian cells, LPE 18:0 has been shown to influence neurite outgrowth in cultured cortical neurons.[3] Studies have demonstrated that extracellular application of stearoyl LPE (18:0 LPE) significantly increases the area of both axons and dendrites.[3] This effect is mediated through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK)1/2 signaling pathway.[3] Interestingly, the signaling cascade activated by LPE 18:0 appears to be distinct from that of other LPE species, such as palmitoyl LPE (16:0 LPE). For instance, the inhibition of phospholipase C (PLC) was found to block neurite outgrowth stimulated by 18:0 LPE but not by 16:0 LPE.[3] Furthermore, different isoforms of protein kinase C (PKC) are involved in the signaling pathways of these two LPE species.[3]

LPE 18:0 has also been observed to induce an increase in intracellular calcium concentration ([Ca2+]i) in certain cell types, including SK-OV3 ovarian cancer cells and SH-SY5Y neuroblastoma cells.[6][7] This calcium mobilization is thought to occur through G-protein coupled receptors (GPCRs), with some evidence suggesting the involvement of the LPA1 receptor.[6][7] The downstream signaling likely involves the Gi/o protein, phospholipase C (PLC), and the subsequent production of inositol trisphosphate (IP3), which triggers the release of calcium from intracellular stores.[6]

Quantitative Data

The quantification of LPE 18:0 in biological samples is crucial for understanding its physiological and pathological roles. Recent advancements in analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have enabled the sensitive and specific detection of various LPE species.

| Parameter | Value | Reference |

| Limit of Detection (LOD) for LPE species | 0.5–3.3 pmol/mL | [8][9] |

| Limit of Quantification (LOQ) for LPE species | 1.0–5.0 pmol/mL | [8][9] |

| Serum Concentration (Healthy Subjects) | ||

| Combined LPEs | 18.030 ± 3.832 nmol/mL | [8][9] |

| Serum Concentration (NAFLD Patients) | ||

| Combined LPEs | 4.867 ± 1.852 nmol/mL (Simple Steatosis) | [8][9] |

| 5.497 ± 2.495 nmol/mL (NASH) | [8][9] |

NAFLD: Non-alcoholic fatty liver disease; NASH: Non-alcoholic steatohepatitis.

Experimental Protocols

Quantification of LPE 18:0 by LC-MS/MS

This protocol outlines a general method for the absolute quantification of LPE species from serum samples using LC-MS/MS with selected reaction monitoring (SRM).

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a 100 µL serum sample, add an appropriate internal standard (e.g., a non-endogenous LPE species like LPE 15:0).

-

Add 400 µL of ice-cold 75% methanol and vortex for 2 minutes.

-

Add 1 mL of methyl tert-butyl ether and vortex for 1 hour at room temperature.

-

Centrifuge at 12,000 x g for 10 minutes.

-

Collect the upper organic phase and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in an appropriate solvent for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatography: Employ an ultrahigh-performance liquid chromatography (UHPLC) system with a suitable C18 column. Use a gradient elution with mobile phases such as water and methanol containing ammonium acetate and formic acid.

-

Mass Spectrometry: Utilize a triple-quadrupole mass spectrometer operating in both positive and negative ion modes.

-

Detection: Use multiple reaction monitoring (MRM) for quantification. For LPEs, the neutral loss of the head group in the negative ion mode can be used as the product ion for detection.

-

Quantification: Generate a calibration curve using authentic LPE standards of known concentrations. The concentration of LPE 18:0 in the samples is determined by comparing its peak area to that of the internal standard and interpolating from the calibration curve.

In Vitro LPLAT Assay

This assay measures the activity of lysophospholipid acyltransferases (LPLATs), enzymes that can convert lysophospholipids back into phospholipids.

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.4), 0.5–1 mM EDTA, specified concentrations of acyl-CoA (e.g., stearoyl-CoA) and a radiolabeled lysophospholipid (e.g., [14C]LPC), and the enzyme source.

-

Incubation: Incubate the reaction mixture at 37°C for 10 minutes.

-

Reaction Termination: Stop the reaction by adding 0.3 mL of chloroform:methanol (1:2, v/v).

-

Lipid Extraction and Analysis: Perform a lipid extraction and separate the resulting phospholipids using thin-layer chromatography (TLC).

-

Detection: Quantify the amount of radiolabeled phospholipid formed using a phosphorimager or scintillation counting.

Conclusion

Lysophosphatidylethanolamine 18:0 is emerging as a significant lipid signaling molecule with diverse biological functions. Its role as a plant bioregulator is well-established, and ongoing research continues to unveil its importance in mammalian physiology, particularly in the nervous system. The development of sensitive analytical methods for its quantification will be instrumental in further elucidating its mechanisms of action and its potential as a therapeutic target or biomarker in various diseases. This guide provides a foundational understanding for researchers and professionals in the field, summarizing the current knowledge and providing key experimental frameworks for future investigations.

References

- 1. Plant growth promotion by 18:0-lyso-phosphatidylethanolamine involves senescence delay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for LysoPE(0:0/18:0) (HMDB0011129) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Action and Signaling of Lysophosphatidylethanolamine in MDA-MB-231 Breast Cancer Cells [biomolther.org]

- 7. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchmap.jp [researchmap.jp]

- 9. Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

18:0 Lyso-PE: A Comprehensive Technical Guide to its Role as a Biomarker

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylethanolamine (LPE) is a class of lysophospholipids derived from the hydrolysis of phosphatidylethanolamine (PE), a major component of cell membranes.[1][2] 1-stearoyl-sn-glycero-3-phosphoethanolamine, commonly known as 18:0 lyso-PE or LPE(18:0), is a specific molecular species of LPE containing stearic acid, a saturated fatty acid with 18 carbon atoms.[3][4] Emerging research has highlighted the potential of this compound as a valuable biomarker in a variety of physiological and pathological processes, ranging from cancer and inflammatory diseases to metabolic disorders. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its utility as a biomarker, the experimental protocols for its analysis, and its involvement in key signaling pathways.

Data Presentation: this compound as a Biomarker in Disease

The following tables summarize the key findings regarding the association of this compound with various diseases, providing a quantitative overview for easy comparison.

Table 1: this compound in Cancer

| Cancer Type | Sample Type | Observation | Fold Change / Significance | Reference |

| Breast, Prostate, Colorectal | Plasma | Higher levels associated with lower cancer risk | Statistically significant inverse association | [5] |

| Colorectal Cancer | Tissue | Not specified | Elevated in cancer tissue | [6] |

| Ovarian Cancer | Serum | Included in a biomarker panel for early detection | Part of a multi-biomarker model | [7] |

| Melanoma | Cells | Pro-ferroptotic death signal | Significant elevation upon treatment with RSL3 | [8] |

Table 2: this compound in Inflammatory and Other Diseases

| Disease | Sample Type | Observation | Fold Change / Significance | Reference |

| Asthma | Serum | Elevated levels in asthmatic patients | Significantly higher compared to healthy controls (AUC = 0.812) | [9] |

| Pneumoconiosis | Serum | Significantly reduced levels in patients | Lower compared to dust-exposed workers | [10] |

| Systemic Lupus Erythematosus (SLE) | Serum | Can be used as a biomarker for diagnosis | Part of a diagnostic biomarker panel | [11] |

| Melioidosis | Plasma | Significantly higher levels in patients | Higher compared to bacteremia patients and controls | [12] |

| COVID-19 | Plasma | Associated with disease severity | Included in a panel of severity biomarkers | [13] |

| Non-alcoholic fatty liver disease (NAFLD) | Serum | No significant difference compared to healthy subjects | - | [14] |

| Chronic Obstructive Pulmonary Disease (COPD) | Serum | Decreased with worsening lung function | Negatively correlated with FEV1%pred and FEV1/FVC | [15] |

Experimental Protocols

The accurate quantification of this compound is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the analysis of lysophospholipids.[16][17]

Lipid Extraction from Plasma/Serum

This protocol is a modified Bligh-Dyer method, commonly used for the extraction of lipids from biological fluids.

-

Materials:

-

Plasma/Serum sample

-

Methanol (MeOH)

-

Chloroform (CHCl3)

-

Internal Standard (e.g., 17:0 lyso-PE or a deuterated this compound)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

-

Procedure:

-

To 100 µL of plasma or serum, add a known amount of the internal standard.

-

Add 400 µL of ice-cold methanol and vortex for 2 minutes.[9]

-

Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 1 hour at room temperature.[9]

-

Centrifuge at 12,000 x g for 10 minutes to separate the phases.[9]

-

Collect the upper organic phase.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., methanol/chloroform 3:1 v/v with 10 mmol/L ammonium acetate).[17]

-

LC-MS/MS Quantification of this compound

This protocol outlines a general method for the quantification of this compound using a triple quadrupole mass spectrometer.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

C18 reversed-phase column (e.g., UPLC BEH C18, 1.7 µm, 100×2.1 mm).[9]

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

LC Method:

-

Mobile Phase A: Acetonitrile with 0.1% formic acid.[18]

-

Mobile Phase B: Water with 0.1% formic acid.[18]

-

Gradient: A linear gradient from a lower to a higher percentage of mobile phase A is typically used to separate the lipids. The exact gradient will need to be optimized based on the specific column and instrument.

-

Flow Rate: 200 µL/min.[18]

-

Column Temperature: 45°C.[18]

-

Injection Volume: 20 µL.[16]

-

-

MS/MS Method:

-

Ionization Mode: Negative ion mode is often used for LPE analysis.[16]

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Precursor Ion (Q1): The m/z of the deprotonated this compound molecule.

-

Product Ion (Q3): The m/z of the stearic acid fragment (m/z 283.3). This is a characteristic fragment for 18:0-containing lipids.

-

Collision Energy: This will need to be optimized for the specific instrument and transition.

-

Dwell Time: Typically around 100 ms.

-

Signaling Pathways and Logical Relationships

This compound is not merely a passive biomarker but is also involved in various cellular signaling pathways.

Ferroptosis Signaling Pathway

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation.[19] this compound is implicated in this pathway as a product of the breakdown of peroxidized phosphatidylethanolamines.

Caption: The role of this compound in the ferroptosis signaling pathway.

Experimental Workflow for Biomarker Discovery

The process of identifying and validating a new biomarker like this compound follows a structured workflow.

Caption: A typical workflow for biomarker discovery and validation.

Hypothesized Mechanism of LPE Action in Plants

While this guide focuses on human health, research in plant biology provides insights into the signaling mechanisms of LPEs.[20]

Caption: A hypothetical model of this compound's role in delaying senescence in plants.

Conclusion

This compound is a promising biomarker with demonstrated relevance in a range of diseases, including cancer, asthma, and other inflammatory conditions. Its quantification via robust LC-MS/MS methods allows for reliable measurement in clinical and research settings. Further investigation into the precise signaling mechanisms of this compound in mammalian systems will undoubtedly uncover new therapeutic and diagnostic opportunities. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and utilize this compound in their work.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Human Metabolome Database: Showing metabocard for LysoPE(0:0/18:0) (HMDB0011129) [hmdb.ca]

- 3. LysoPE(0:0/18:0) | C23H48NO7P | CID 53480667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Livestock Metabolome Database: Showing metabocard for LysoPE(0:0/18:0) (LMDB00541) [lmdb.ca]

- 5. Higher plasma levels of lysophosphatidylcholine 18:0 are related to a lower risk of common cancers in a prospective metabolomics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for LysoPE(18:0/0:0) (HMDB0011130) [hmdb.ca]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Redox phospholipidomics discovers pro-ferroptotic death signals in A375 melanoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. LPG 18:0 is a general biomarker of asthma and inhibits the differentiation and function of regulatory T-cells | European Respiratory Society [publications.ersnet.org]

- 10. An Analysis of Targeted Serum Lipidomics in Patients with Pneumoconiosis — China, 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. clinexprheumatol.org [clinexprheumatol.org]

- 12. mdpi.com [mdpi.com]

- 13. fda.gov [fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Serum Glycerophospholipid Profile in Acute Exacerbation of Chronic Obstructive Pulmonary Disease [frontiersin.org]

- 16. Improved method for the quantification of lysophospholipids including enol ether species by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ovid.com [ovid.com]

- 18. academic.oup.com [academic.oup.com]

- 19. Modeling the effects of lipid peroxidation during ferroptosis on membrane properties - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Plant growth promotion by 18:0-lyso-phosphatidylethanolamine involves senescence delay - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Physical Properties of 18:0 Lyso-PE

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-stearoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, commonly known as 18:0 lyso-PE, is a lysophospholipid, a class of lipids derived from the partial hydrolysis of phosphatidylethanolamine. These molecules play crucial roles in various biological processes, acting as signaling molecules and intermediates in lipid metabolism.[1][2][3] Their unique amphiphilic nature, consisting of a hydrophilic head group and a single hydrophobic acyl chain, dictates their physical behavior in aqueous environments, influencing membrane stability and cell signaling.[2][3] This technical guide provides an in-depth overview of the core physical properties of this compound, methodologies for their determination, and their implications in research and drug development.

Core Physical Properties

General Properties

| Property | Value | Source |

| Chemical Formula | C23H48NO7P | [4] |

| Molecular Weight | 481.6 g/mol | [4] |

| Physical State | Solid | [5] |

| Solubility | Slightly soluble in Chloroform | [4] |

Physicochemical Data

| Property | Value | Source |

| XLogP3 | 5.6 | [5] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 7 | [5] |

| Rotatable Bond Count | 25 | [5] |

| Exact Mass | 481.31683987 Da | [5] |

| Monoisotopic Mass | 481.31683987 Da | [5] |

| Topological Polar Surface Area | 128 Ų | [5] |

| Heavy Atom Count | 32 | [5] |

Supramolecular Behavior